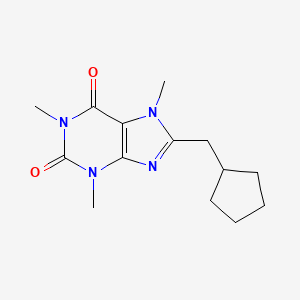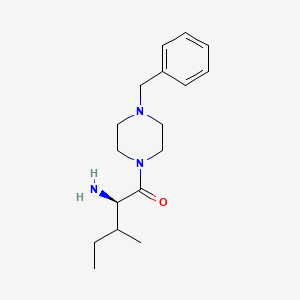
1,3-Dithiolane, 2-(2-furyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its five-membered ring system, which includes two sulfur atoms and one oxygen atom. It is a derivative of 1,3-dithiolane, where a furan ring is attached to the dithiolane ring.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane, 2-(2-furyl)- can be synthesized through the reaction of 1,3-propanedithiol with furan in the presence of a Lewis acid catalyst such as boron trifluoride (BF3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of 1,3-Dithiolane, 2-(2-furyl)- may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions: 1,3-Dithiolane, 2-(2-furyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like organolithium reagents (RLi) and Grignard reagents (RMgX) are employed in substitution reactions.
Major Products Formed:
Oxidation: The oxidation of 1,3-Dithiolane, 2-(2-furyl)- can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically yield dithioacetals or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted dithiolanes depending on the nucleophile used.
科学的研究の応用
1,3-Dithiolane, 2-(2-furyl)- has several scientific research applications across different fields:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiolane ring can protect carbonyl groups from unwanted reactions during complex synthetic procedures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 1,3-Dithiolane, 2-(2-furyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
類似化合物との比較
1,3-Dithiolane, 2-(2-furyl)- is compared with other similar compounds to highlight its uniqueness:
1,3-Dithiolane: The parent compound without the furan ring, used primarily as a protecting group in organic synthesis.
2-(2-Furyl)-1,3-dioxolane: A structurally related compound where the oxygen atom in the dithiolane ring is replaced by a methylene group.
2-(2-Furyl)-1,3-dithiane: Another derivative where the sulfur atoms in the dithiolane ring are replaced by carbon atoms.
These compounds share similarities in their ring structures but differ in their functional groups and reactivity, making each unique in its applications and properties.
特性
CAS番号 |
6008-83-9 |
|---|---|
分子式 |
C7H8OS2 |
分子量 |
172.3 g/mol |
IUPAC名 |
2-(1,3-dithiolan-2-yl)furan |
InChI |
InChI=1S/C7H8OS2/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2 |
InChIキー |
FJZSFBULTAFVNL-UHFFFAOYSA-N |
正規SMILES |
C1CSC(S1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)


![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)



![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)

![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
